molecular formula C17H24N6 B2356914 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine CAS No. 2380098-82-6

2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine

Cat. No. B2356914
CAS RN: 2380098-82-6
M. Wt: 312.421
InChI Key: HEBRPXCMHJBYJM-UHFFFAOYSA-N
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Description

“2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine” is a chemical compound with the molecular formula C18H31N5O and a molecular weight of 333.48 . It is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. The InChI key for this compound is ZRRBHDBTJZJWPW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 333.48 and an unknown DMSO solubility . Another similar compound, “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate”, has a molecular weight of 278.35 .

properties

IUPAC Name

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-13-7-8-18-16(19-13)23-11-9-22(10-12-23)15-6-5-14(20-21-15)17(2,3)4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBRPXCMHJBYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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